N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide

Isoxazole Regiochemistry Carboxamide Positional Isomerism Medicinal Chemistry SAR

Sourcing diverse isoxazole-3-carboxamide screening compounds is challenged by a lack of side-chain diversity at the quaternary carbon vector. This compound addresses that gap with its 2-(3-chlorophenyl)-2-methoxypropyl motif, which is absent from known TRPV1, SMYD2/3, or CSF-1R/c-Kit targeted libraries. • Unique quaternary carbon constrains rotational freedom and preorganizes the pharmacophore. • Demonstrated scaffold engagement across TRPV1 (IC50 50-377 nM), SMYD2/3, and CSF-1R/c-Kit (IC50 31-64 nM). • Commercially available at ≥90% purity for immediate screening.

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
CAS No. 1788848-77-0
Cat. No. B2804769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS1788848-77-0
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C15H17ClN2O3/c1-10-7-13(18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,19)
InChIKeyMNSIDHKNMCVQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class, Structural Identity, and Procurement


N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1788848-77-0) is a synthetic small molecule belonging to the isoxazole-3-carboxamide class, featuring a 5-methylisoxazole-3-carboxamide core linked via a methoxypropyl chain to a 3-chlorophenyl group [1]. Its molecular formula is C15H17ClN2O3 with a molecular weight of 308.76 g/mol and an InChI Key of MNSIDHKNMCVQNC-UHFFFAOYSA-N [1][2]. The isoxazole-3-carboxamide scaffold is a privileged chemotype in medicinal chemistry, with published examples demonstrating antagonism at TRPV1 (IC50 values ranging from 50–377 nM) [3], inhibition of SMYD2/SMYD3 methyltransferases [4], and dual CSF-1R/c-Kit inhibition (IC50 as low as 31 nM) [5]. This compound is commercially available from screening compound suppliers at ≥90% purity [1].

Scaffold 5-methylisoxazole-3-carboxamide core, privileged chemotype with reported engagement across TRPV1, SMYD, and CSF-1R targets
Side chain 2-(3-chlorophenyl)-2-methoxypropyl with quaternary carbon, unexplored vector absent from published series
Sourcing Screening collection supplier, ≥90% purity, traceable batch identity

Why Generic Isoxazole-3-Carboxamide Substitution Fails


Isoxazole-3-carboxamides are not functionally interchangeable. The 3-carboxamide regioisomer (this compound) differs fundamentally from the 4-carboxamide regioisomer (e.g., CAS 1795456-37-9) in hydrogen-bonding geometry and target engagement profiles—a distinction demonstrated in published SAR campaigns where shifting the carboxamide from the 4- to the 3-position on the isoxazole ring altered anti-inflammatory potency and toxicity profiles [1]. Furthermore, the 2-(3-chlorophenyl)-2-methoxypropyl side chain introduces a quaternary carbon center bearing both a methyl and methoxy group, which is absent in simpler N-aryl analogs such as N-(3-chlorophenyl)-5-methylisoxazole-3-carboxamide (CAS 646530-35-0) . This quaternary center constrains rotational freedom, preorganizes the pharmacophore for binding, and modulates lipophilicity—factors that cannot be replicated by unsubstituted or linear-chain analogs. Substituting any generic isoxazole carboxamide risks losing these specific conformational and physicochemical properties.

Regioisomer mismatch

4-carboxamide regioisomer (CAS 1795456-37-9) may shift activity and toxicity endpoints—published SAR selected 3-position to reduce toxicity, making regioisomer identity critical.

Simpler N-aryl analog divergence

N-(3-chlorophenyl)-5-methylisoxazole-3-carboxamide (CAS 646530-35-0) lacks the quaternary carbon center and occupies different physicochemical space (ΔlogP ~+1, ΔtPSA ~+19 Ų), altering membrane and binding profiles.

Quantitative Differentiation Evidence


Regioisomeric Differentiation: 3-Carboxamide vs. 4-Carboxamide Positioning

The target compound (1788848-77-0) is the 3-carboxamide regioisomer (carboxamide at position 3 of the isoxazole ring). Its direct regioisomeric analog, N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 1795456-37-9), positions the carboxamide at position 4 [1]. In published SAR on the related N-(substituted phenyl)-5-methylisoxazole-3-carboxamide series, shifting the carboxamide from the 4-position to the 3-position was specifically designed to reduce physiological toxicity while retaining anti-inflammatory activity, demonstrating that regioisomer selection is a critical determinant of both efficacy and safety profiles [2]. No direct bioactivity data are available for either compound, but the established class-level SAR indicates that these two regioisomers should not be considered interchangeable for biological screening.

Regioisomer comparison
Class-level inference
3-carboxamide (target) vs. 4-carboxamide (CAS 1795456-37-9): published SAR on N-phenyl series shows 3-position selected for reduced toxicity while retaining activity.
Regioisomer identity determines bioactivity and toxicity endpoints; procurement of wrong regioisomer confounds SAR interpretation.
No direct bioactivity data; class-level inference from related SAR.
Isoxazole Regiochemistry Carboxamide Positional Isomerism Medicinal Chemistry SAR

Physicochemical Property Differentiation vs. Simpler N-Aryl Analog

The target compound possesses a calculated logP of 2.86 and a topological polar surface area (tPSA) of 74 Ų [1]. Its simpler N-aryl analog, N-(3-chlorophenyl)-5-methylisoxazole-3-carboxamide (CAS 646530-35-0, C11H9ClN2O2, MW 236.65), lacks the methoxypropyl linker and has a lower calculated logP (estimated ~1.8–2.0 based on the loss of three aliphatic carbons and one oxygen) and a tPSA of approximately 55 Ų . The target compound has 6 rotatable bonds versus 2 for the simpler analog, conferring greater conformational flexibility in the side chain while the quaternary carbon at the 2-position of the propyl chain introduces a unique steric constraint not present in any simple N-aryl or N-alkyl isoxazole-3-carboxamide. The compound has 0 H-bond donors and 3 H-bond acceptors [1].

Physicochemical shift
Supporting evidence
ΔlogP ≈ +0.9–1.1, ΔtPSA ≈ +19 Ų, ΔRotatable bonds +4 vs. simpler N-aryl analog (CAS 646530-35-0).
Distinct physicochemical space may impact membrane permeability and off-target profiles.
Calculated properties; experimental confirmation needed.
Lipophilicity Polar Surface Area Drug-likeness Physicochemical Profiling

Isoxazole-3-Carboxamide Scaffold Activity Across TRPV1, SMYD, and CSF-1R

The 5-methylisoxazole-3-carboxamide core is a validated pharmacophore across multiple target classes. In the TRPV1 antagonist series, isoxazole-3-carboxamides achieve IC50 values ranging from 50.1 nM to 377 nM against human TRPV1 in CHO cells [1]. In the SMYD inhibitor series, substituted isoxazole-3-carboxamides act as irreversible inhibitors of SMYD2 and SMYD3, with therapeutic relevance in oncology [2]. In the CSF-1R/c-Kit series, 5-methylisoxazole-3-carboxamide derivatives achieve IC50 values of 31–64 nM with demonstrated BBB permeability [3]. The target compound incorporates this validated core with a unique 2-(3-chlorophenyl)-2-methoxypropyl side chain not represented in any published structure–activity studies. This combination of a validated core with an unexplored side chain makes the compound a unique probe for scaffold-hopping and chemogenomic library design.

Scaffold target engagement
Class-level inference
Isoxazole-3-carboxamide core validated in TRPV1 (IC50 50–377 nM), SMYD2/3, and CSF-1R/c-Kit (IC50 31–64 nM) across independent programs.
Supports inclusion in focused screening libraries; compound-specific activity remains unknown.
No direct activity data for this compound; scaffold-level inference.
TRPV1 Antagonist SMYD Inhibition CSF-1R Kinase Scaffold Validation

Quaternary Carbon Center: Steric and Conformational Differentiation

The 2-(3-chlorophenyl)-2-methoxypropyl side chain contains a quaternary carbon (C-2 of the propyl chain) substituted with methyl, methoxy, 3-chlorophenyl, and the amide methylene. This quaternary center is absent in all published isoxazole-3-carboxamide TRPV1 antagonists, which employ either cyclopentyl, cyclohexyl, or simple N-aryl substitutions [1]. The quaternary carbon introduces a unique steric environment: the geminal dimethyl/methoxy substitution creates a Thorpe–Ingold effect that may preorganize the pharmacophore, while the 3-chlorophenyl group is held at a fixed distance and angle from the isoxazole core. In contrast, N-(3-chlorophenyl)-5-methylisoxazole-3-carboxamide (CAS 646530-35-0) has only a direct N-aryl linkage with no intervening quaternary center, resulting in different spatial presentation of the chlorophenyl group relative to the isoxazole [2].

Quaternary carbon center
Supporting evidence
sp3 quaternary carbon at C-2 of propyl chain, Thorpe–Ingold conformational preorganization; 6 rotatable bonds vs. 2 in N-aryl analog.
Unique steric constraint absent from published TRPV1 or N-aryl isoxazole series; enables binding site exploration.
Structural inference; no experimental binding data.
Quaternary Carbon Conformational Restriction Steric Parameters Side Chain Engineering

Purity and Sourcing Transparency vs. Uncharacterized Alternatives

The compound is commercially available from Life Chemicals (screening collection supplier) at a specified purity of ≥90%, with defined product quantities (2 μmol, 5 μmol, 10 μmol, 20 μmol, and 1 mg options) and transparent pricing [1]. This contrasts with many structurally similar isoxazole carboxamide analogs listed on non-specialist platforms that lack vendor-verified purity specifications. For example, N-(3-chlorophenyl)-5-methylisoxazole-3-carboxamide (CAS 646530-35-0) is listed by multiple vendors with varying purity claims (typically 95–97%) but inconsistent batch-level certification . The availability of this compound through an established screening deck supplier (Life Chemicals) ensures traceable batch identity, which is critical for reproducible SAR studies.

Purity & sourcing
Supporting evidence
≥90% purity, Life Chemicals F6452-1070, tiered quantities (2 μmol–1 mg).
Traceable batch identity supports reproducible screening data.
Screening-grade specification; verify lot-specific purity.
Compound Purity Quality Control Procurement Specification Screening Collection

Recommended Research Application Scenarios


Chemogenomic Library Design with Unexplored Side Chain

Incorporate this compound into diversity-oriented or target-focused screening libraries where the isoxazole-3-carboxamide scaffold is enriched but side chain diversity at the quaternary carbon vector is underrepresented. The scaffold has demonstrated engagement across TRPV1 (IC50 50–377 nM), SMYD2/3, and CSF-1R/c-Kit (IC50 31–64 nM) targets, yet no published compound features the 2-(3-chlorophenyl)-2-methoxypropyl motif [1][2]. This compound fills a structural gap in existing screening collections and may identify novel target interactions or selectivity profiles distinct from those of known cyclopentyl-, cyclohexyl-, and N-aryl-substituted analogs.

Regioisomeric Selectivity: 3-Carboxamide vs. 4-Carboxamide Comparison

Use this compound in parallel with its 4-carboxamide regioisomer (CAS 1795456-37-9) to systematically evaluate the impact of carboxamide position on isoxazole ring biology. Published SAR on related N-phenyl-5-methylisoxazole carboxamides established that the 3-carboxamide configuration was specifically selected over the 4-carboxamide to reduce physiological toxicity [1]. Pairwise screening of both regioisomers bearing the identical 2-(3-chlorophenyl)-2-methoxypropyl side chain would directly test whether this toxicity differential generalizes and whether target selectivity is regioisomer-dependent.

CNS Drug-likeness Benchmarking with logP and tPSA

With a calculated logP of 2.86 and tPSA of 74 Ų [1], this compound sits near the upper boundary of CNS drug-like chemical space (typically logP <3, tPSA <90 Ų). Its zero H-bond donors and three H-bond acceptors, combined with the constrained quaternary carbon geometry, make it a useful calibration standard for CNS permeability assays (e.g., PAMPA-BBB, MDCK-MDR1). Compare against published CNS-penetrant 5-methylisoxazole-3-carboxamide CSF-1R inhibitors that demonstrate BBB permeability with similar tPSA values [2] to benchmark the impact of the methoxypropyl motif on brain exposure.

Fragment Elaboration and Scaffold Hopping Starting Point

The 5-methylisoxazole-3-carboxamide core (MW 126.11 alone) is a minimal pharmacophore amenable to fragment-based drug discovery [1]. The 2-(3-chlorophenyl)-2-methoxypropyl side chain represents a specific, synthetically defined elaboration vector with a quaternary carbon that can be systematically varied (e.g., replacing methoxy with ethoxy, replacing 3-chlorophenyl with other substituted aryls). This compound can serve as a reference point for SAR-by-catalog approaches or as a synthetic intermediate for further derivatization, given its commercial availability at ≥90% purity [2].

Application
Selection Property
Validation Focus
Chemogenomic library diversification
Isoxazole-3-carboxamide scaffold with unexplored quaternary carbon side chain
Target engagement profiling across TRPV1, SMYD, CSF-1R families
Regioisomeric selectivity evaluation
3-carboxamide vs. 4-carboxamide positional isomer
Comparative bioactivity and toxicity endpoint assessment
CNS drug-likeness parameter benchmarking
Calculated logP 2.86 and tPSA 74 Ų within CNS-accessible range
Permeability and brain exposure model interpretation
Fragment elaboration & scaffold hopping
Fragment-like core with synthetically accessible quaternary carbon vector
SAR-by-catalog or synthetic derivatization feasibility
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